molecular formula C18H10Cl3F3N2O2 B2808253 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 349131-13-1

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2808253
CAS RN: 349131-13-1
M. Wt: 449.64
InChI Key: IZLYDYGHFFYAND-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H10Cl3F3N2O2 and its molecular weight is 449.64. The purity is usually 95%.
BenchChem offers high-quality N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Modifications and Synthesis

Inhibitors of Transcription Factors

Research has focused on modifying the pyrimidine portion of related compounds to enhance oral bioavailability and evaluate their activity against NF-kappaB and AP-1 transcription factors. Substitutions at specific positions on the pyrimidine ring were explored to maintain or enhance biological activity, demonstrating the critical nature of certain groups for activity and the potential for improved drug properties through careful structural modification (Palanki et al., 2000).

Antimicrobial Activity

Compounds structurally related to the subject molecule have been synthesized and tested for their interaction with bacterial cells, showcasing significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the compound's potential role in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antitumour Activity

A derivative synthesized by condensation of specific isocyanato compounds exhibited inhibitory capacity against cancer cell proliferation, specifically A549 and BGC-823 cancer cell lines, indicating its potential application in cancer research and therapy (Ji et al., 2018).

Biological Evaluation

Antimicrobial Agents

Research into the design and synthesis of new derivatives, including pyrrole compounds with oxazole fragments, has shown high anti-staphylococcus activity. This underlines the importance of structural diversity in developing effective antimicrobial treatments (Biointerface Research in Applied Chemistry, 2020).

Anticancer Activity

Novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating significant efficacy and highlighting the potential for further drug development in this area (Cai et al., 2016).

Antiepileptic Drug Synthesis

The compound is related to the synthesis of antiepileptic drugs through solventless, metal-free catalysis, illustrating an innovative approach to drug synthesis that could improve efficiency and reduce environmental impact (Bonacorso et al., 2015).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3F3N2O2/c1-8-14(16(26-28-8)15-11(20)3-2-4-12(15)21)17(27)25-13-7-9(18(22,23)24)5-6-10(13)19/h2-7H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLYDYGHFFYAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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